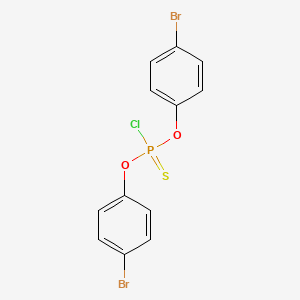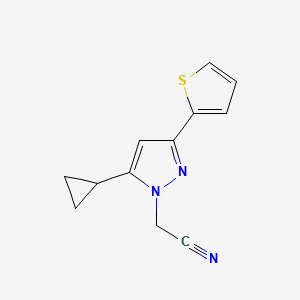
2-Ethoxy-1-methoxy-4-(2-methylsulfonylethenyl)benzene
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of EMMB consists of a benzene ring substituted with ethoxy, methoxy, and methylsulfonylethenyl groups . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, which are not detailed in the search results.Aplicaciones Científicas De Investigación
Photooxidative Behavior Studies : A study explored the reactions of singlet oxygen with diethyl sulfide in benzene alcohol mixtures, revealing insights into the photooxidative behavior of similar compounds (Clennan & Greer, 1996).
Electrochemical and Photochemical Isomerization : Research into 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzene stereoisomers, which are structurally similar to the compound , highlights their electrochemical and photochemical isomerization properties (Waskiewicz et al., 2008).
Synthesis Impurities and Applications : A study on impurities in the synthesis of poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylenevinylene] has relevance for understanding the role of similar compounds in the synthesis process and their potential applications (Lin, Fan, & Chow, 2006).
Liquid Crystal Stationary Phases : The synthesis and application of compounds similar to 2-Ethoxy-1-methoxy-4-(2-methylsulfonylethenyl)benzene as stationary phases in gas-liquid chromatography provide insights into their potential analytical applications (Naikwadi et al., 1980).
Reactions with Other Organic Compounds : Studies have investigated the reactions of similar compounds with diphenylketene, revealing insights into the nature of the products depending on reaction conditions (Nieuwenhuis & Arens, 2010).
Electrosynthesis and Spectroscopic Characterization : Research into the electrosynthesis and characterization of polymers derived from compounds like 1-methoxy-4-ethoxybenzene offers a perspective on their use in material science and electronics (Moustafid et al., 1991).
Photochromism and Fluorescence Studies : Studies on unsymmetrical isomeric diarylethenes bearing methoxyl groups provide insights into the photochromism and fluorescence properties of related compounds (Pu, Liu, & Miao, 2009).
Propiedades
IUPAC Name |
2-ethoxy-1-methoxy-4-(2-methylsulfonylethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-4-16-12-9-10(5-6-11(12)15-2)7-8-17(3,13)14/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRVGRARDLFNBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CS(=O)(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-methoxy-4-(2-methylsulfonylethenyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dibromothiazolo[4,5-d]pyrimidine](/img/structure/B1459812.png)
![methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B1459813.png)


![5-[3-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1459816.png)

![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1459820.png)






![7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one](/img/structure/B1459832.png)